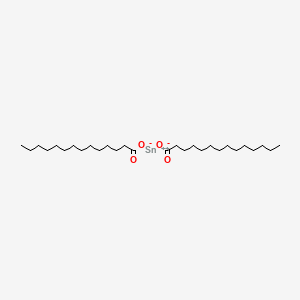
Tin(2+) myristate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(2+) myristate, also known as bis(tetradecanoic acid)tin(II) salt, is an organotin compound with the chemical formula C28H54O4Sn. It is a coordination complex where tin(II) is bonded to two myristate (tetradecanoate) anions. This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Tin(2+) myristate can be synthesized through the reaction of tin(II) chloride with myristic acid in the presence of a base. The general reaction is as follows:
SnCl2+2C13H27COOH→Sn(C13H27COO)2+2HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:
Dissolution of Tin(II) Chloride: Tin(II) chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Myristic Acid: Myristic acid is added to the solution, and the mixture is stirred to ensure complete reaction.
Neutralization: A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
Precipitation and Filtration: The resulting this compound precipitates out of the solution and is collected by filtration.
Purification: The crude product is purified by recrystallization or other suitable methods to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin(IV) compounds.
Reduction: It can be reduced back to elemental tin under certain conditions.
Substitution: The myristate ligands can be substituted with other carboxylate ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Carboxylic acids or their salts can be used to substitute the myristate ligands.
Major Products Formed:
Oxidation: Tin(IV) myristate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) carboxylates with different carboxylate ligands.
Chemistry:
Catalysis: this compound is used as a catalyst in various organic reactions, including esterification and transesterification.
Stabilization: It acts as a stabilizer in the production of PVC, enhancing its thermal stability.
Biology and Medicine:
Antimicrobial Properties: Organotin compounds, including this compound, have shown antimicrobial activity and are studied for potential use in medical applications.
Industry:
Plastic Manufacturing: Used as a heat stabilizer in the production of PVC and other polymers.
Coatings and Paints: Employed in the formulation of coatings and paints to improve their durability and resistance to degradation.
作用机制
The mechanism by which tin(2+) myristate exerts its effects is primarily through its coordination chemistry. The tin(II) ion forms stable complexes with carboxylate ligands, which can stabilize reactive intermediates in catalytic processes. In PVC stabilization, this compound inhibits the dehydrochlorination of PVC by scavenging hydrogen chloride and preventing the formation of conjugated polyenes, which are responsible for the discoloration and degradation of PVC.
相似化合物的比较
- Dimethyltin dineodecanoate
- Dibutyltin dineodecanoate
- Dioctyltin dineodecanoate
Comparison:
- Thermal Stability: Tin(2+) myristate provides excellent thermal stability in PVC, similar to other organotin compounds like dimethyltin dineodecanoate and dibutyltin dineodecanoate.
- Catalytic Activity: The catalytic activity of this compound is comparable to other organotin compounds, but its specific reactivity can vary based on the nature of the carboxylate ligands.
- Environmental Impact: Organotin compounds, including this compound, are being gradually replaced by more eco-friendly alternatives due to concerns about their toxicity and environmental impact.
属性
CAS 编号 |
85392-76-3 |
|---|---|
分子式 |
C28H54O4Sn |
分子量 |
573.4 g/mol |
IUPAC 名称 |
tetradecanoate;tin(2+) |
InChI |
InChI=1S/2C14H28O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI 键 |
FSMKMWWGFZFPOZ-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


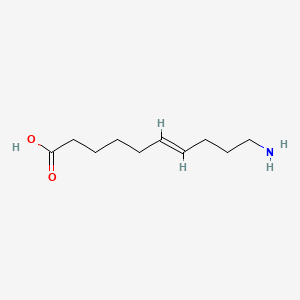
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
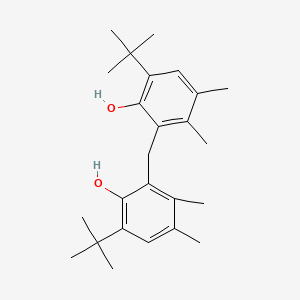
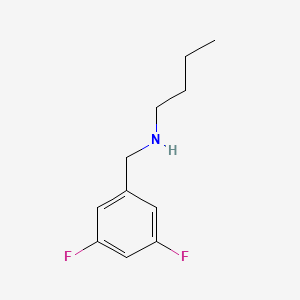
![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
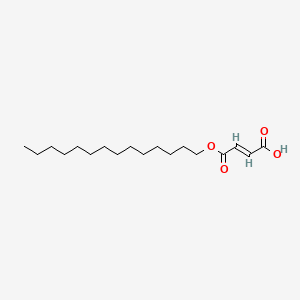
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
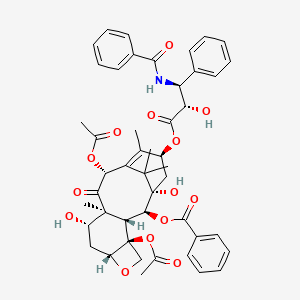
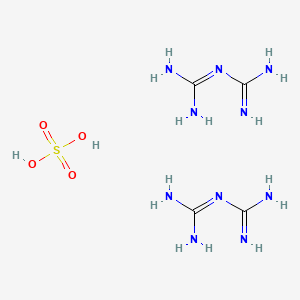


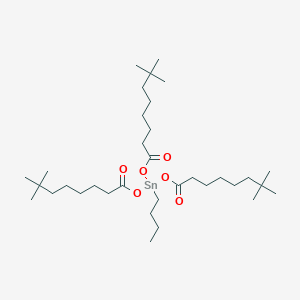
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

